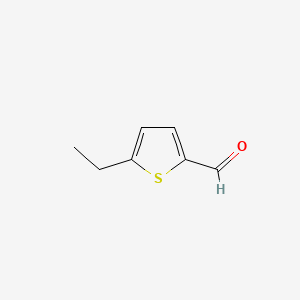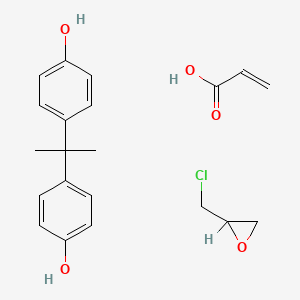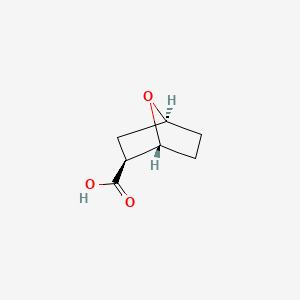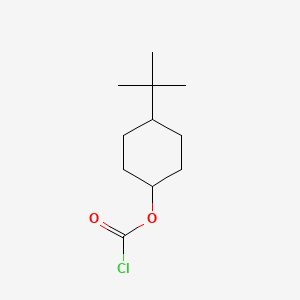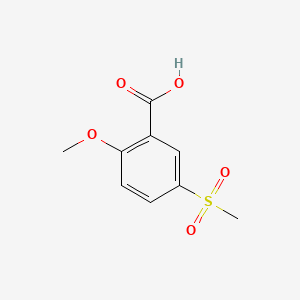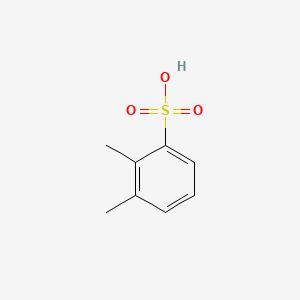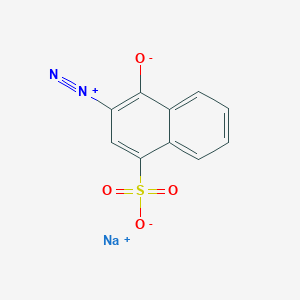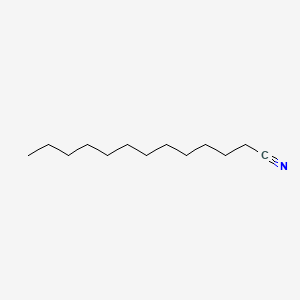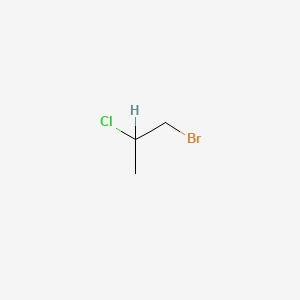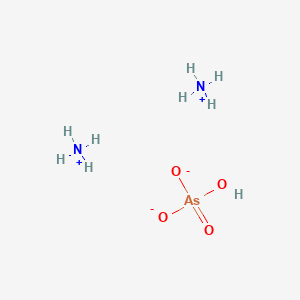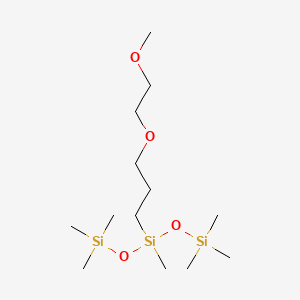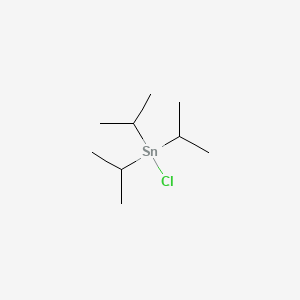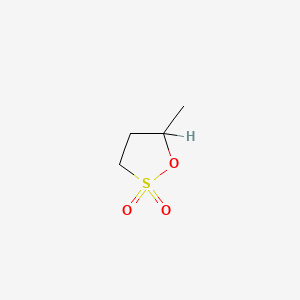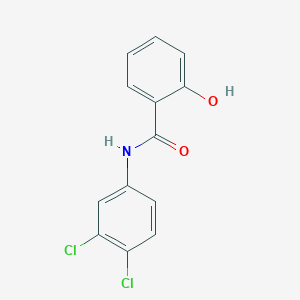
3',4'-二氯水杨酰苯胺
描述
3’,4’-Dichlorosalicylanilide, also known as 3’,4’-Dichloro-2-hydroxybenzanilide, is an organic compound with the molecular formula C13H9Cl2NO2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of 3’,4’-Dichlorosalicylanilide is 282.12 g/mol . The InChI string representation of its structure isInChI=1S/C13H9Cl2NO2/c14-10-6-5-8(7-11(10)15)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) . Physical And Chemical Properties Analysis
3’,4’-Dichlorosalicylanilide is a solid at 20 degrees Celsius . It appears as a white to light yellow to light orange powder or crystal .科学研究应用
Photochemical Studies
Photochemistry and Photobiological Effects : Davies et al. (1975) explored the photochemistry of 3,5,3',4'-tetrachlorosalicylanilide, revealing its ability to liberate chlorine atoms under irradiation, potentially explaining its long-term photobiological effects on the skin, such as persistent light reactors (Davies, Hilal, McKellar, & Phillips, 1975).
Photoreactions with Proteins : Epling et al. (1988) examined the photochemical transformations of 3,3',4',5'-tetrachlorosalicylanilide, showing that it undergoes photochemical dechlorination and forms photoadducts with proteins, which might be related to photoallergic reactions (Epling, Wells, & Yoon, 1988).
Environmental Degradation Studies : The degradation of antimicrobials like triclosan, which are structurally related to 3',4'-dichlorosalicylanilide, has been studied. Sirés et al. (2007) analyzed the electro-Fenton degradation of triclosan, an investigation that could have parallels in studying the environmental fate of similar compounds (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).
Environmental Toxicology and Bioremediation
Biodegradation by Microorganisms : Wang, Poon, and Cai (2012) investigated the degradation and removal of 3,4-dichloroaniline, a compound related to 3',4'-dichlorosalicylanilide, by the green alga Chlorella pyrenoidosa. This study suggests the potential for microorganisms to biodegrade related chlorinated compounds in aquatic environments (Wang, Poon, & Cai, 2012).
Environmental Impact Studies : The effects of similar compounds on aquatic life have been studied. Li et al. (2003) demonstrated that 3,4-dichloroaniline, a structurally related compound, causes oxidative stress in the liver of the crucian carp, suggesting similar potential environmental impacts for 3',4'-dichlorosalicylanilide (Li, Yin, Zhou, Hu, & Wang, 2003).
Sludge Reduction in Wastewater Treatment : Chen, Mo, and Liu (2002) explored the use of 3,3',4',5'-tetrachlorosalicylanilide as a metabolic uncoupler to reduce sludge growth in activated sludge cultures, indicating its potential application in wastewater treatment processes (Chen, Mo, & Liu, 2002).
安全和危害
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-10-6-5-8(7-11(10)15)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZCOIHEGFREJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326278 | |
| Record name | 3',4'-Dichlorosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dichlorosalicylanilide | |
CAS RN |
24448-73-5 | |
| Record name | 24448-73-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526290 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3',4'-Dichlorosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4'-DICHLORO-2-HYDROXYBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



